(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring an oxabicycloheptane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the cycloaddition of suitable precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for (1R,2S,4S)-7-Oxabicyclo[22For example, photochemistry can be used to access new building blocks via [2 + 2] cycloaddition . This method is efficient and modular, allowing for the derivatization of numerous transformations.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and other transition metal catalysts for various cycloaddition reactions . Reaction conditions often involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity due to its rigid structure.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[2.1.1]hexane: Another bicyclic structure used in bio-active compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with interesting biological activities.
Uniqueness
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of an oxygen atom within its bicyclic framework, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m0/s1 |
InChI Key |
PURCZZYJLZFPGX-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)N |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)N |
Origin of Product |
United States |
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